molecular formula C21H20N4O2 B10872126 6-(1H-indol-3-yl)-1-(2-methylpropanoyl)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(4H)-one

6-(1H-indol-3-yl)-1-(2-methylpropanoyl)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(4H)-one

Cat. No.: B10872126
M. Wt: 360.4 g/mol
InChI Key: SKGWPIMFTILESS-UHFFFAOYSA-N
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Description

6-(1H-Indol-3-yl)-1-(2-methylpropanoyl)-3-phenyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one is a complex organic compound that features a unique combination of indole, triazine, and phenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Indol-3-yl)-1-(2-methylpropanoyl)-3-phenyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: Starting with an indole precursor, the indole ring is functionalized to introduce the 3-yl group.

    Acylation: The indole derivative undergoes acylation with 2-methylpropanoic acid to form the corresponding acylated product.

    Cyclization: The acylated indole is then reacted with a phenylhydrazine derivative to form the triazine ring through a cyclization reaction.

    Final Assembly: The final step involves the condensation of the triazine intermediate with appropriate reagents to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(1H-Indol-3-yl)-1-(2-methylpropanoyl)-3-phenyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen functionalities.

    Reduction Products: Reduced forms with hydrogen additions.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

6-(1H-Indol-3-yl)-1-(2-methylpropanoyl)-3-phenyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1H-Indol-3-yl)-1-(2-methylpropanoyl)-3-phenyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.

    Pathways Involved: It can modulate signaling pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1H-Indol-3-yl)-1-(2-methylpropanoic acid)-3-phenyl-1,4,5,6-tetrahydro-1,2,4-triazine
  • 6-(1H-Indol-3-yl)-1-(2-methylpropanoic acid)-3-phenyl-1,4,5,6-tetrahydro-1,2,4-triazine-5-thione

Uniqueness

6-(1H-Indol-3-yl)-1-(2-methylpropanoyl)-3-phenyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

6-(1H-indol-3-yl)-1-(2-methylpropanoyl)-3-phenyl-4,6-dihydro-1,2,4-triazin-5-one

InChI

InChI=1S/C21H20N4O2/c1-13(2)21(27)25-18(16-12-22-17-11-7-6-10-15(16)17)20(26)23-19(24-25)14-8-4-3-5-9-14/h3-13,18,22H,1-2H3,(H,23,24,26)

InChI Key

SKGWPIMFTILESS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1C(C(=O)NC(=N1)C2=CC=CC=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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